Lipophilicity Differential: XLogP of 3.1 vs. Methyl 6-Phenylpicolinate iLOGP of 2.36–2.54
The target compound exhibits a computed XLogP of 3.1 , whereas its direct structural analog methyl 6-phenylpicolinate (CAS 206127-25-5, lacking the 5-methyl group) displays a measured LogP of 2.535 and an in-house computed iLOGP of 2.36 . The Δ log P of +0.57 to +0.74 units corresponds to an approximately 3.7- to 5.5-fold increase in octanol–water partitioning, consistent with the well-established ~0.52 log unit increment per aromatic methyl substitution [1].
| Evidence Dimension | Computed/predicted lipophilicity (XLogP / LogP / iLOGP) |
|---|---|
| Target Compound Data | XLogP = 3.1 (Chem960); LogP = 2.84 (ChemScene) |
| Comparator Or Baseline | Methyl 6-phenylpicolinate (CAS 206127-25-5): LogP = 2.535 (HZBP); iLOGP = 2.36 (Bidepharm) |
| Quantified Difference | Δ log P = +0.57 to +0.74 units (~3.7×–5.5× higher partitioning) |
| Conditions | Computed values from different software implementations; cross-study comparison with in silico methodology caveats |
Why This Matters
A log P difference of >0.5 units predicts substantially different passive membrane permeability and tissue distribution, rendering the compounds non-interchangeable where pharmacokinetic behavior or cell-based assay exposure is a selection criterion.
- [1] Slideshare. Effect of Substituents and Functions on Drug Structure Activity Relationships: aromatic CH₃ Δ log P = +0.52. Published March 2017. https://www.slideshare.net/slideshow/effect-of-substituents-and-functions-on-drug-structure-activity-relationships/72668456 (accessed May 2026). View Source
